molecular formula C12H6Cl2N2 B14123848 2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine

2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine

Cat. No.: B14123848
M. Wt: 249.09 g/mol
InChI Key: NCJSGJKKCBUBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of two chlorine atoms and an ethynyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the reaction of 2-chloropyridine-3-boronic acid with 2-chloro-5-iodopyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

2-chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine

InChI

InChI=1S/C12H6Cl2N2/c13-11-5-3-9(7-15-11)1-2-10-4-6-12(14)16-8-10/h3-8H

InChI Key

NCJSGJKKCBUBGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#CC2=CN=C(C=C2)Cl)Cl

Origin of Product

United States

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